molecular formula C6H12ClNO B13520976 O-[(3-methylidenecyclobutyl)methyl]hydroxylaminehydrochloride

O-[(3-methylidenecyclobutyl)methyl]hydroxylaminehydrochloride

Cat. No.: B13520976
M. Wt: 149.62 g/mol
InChI Key: IXEUEOBXBNPOSB-UHFFFAOYSA-N
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Description

O-[(3-Methylidenecyclobutyl)methyl]hydroxylamine hydrochloride is a hydroxylamine derivative where the hydroxylamine (-NH₂OH) is substituted at the oxygen atom with a (3-methylidenecyclobutyl)methyl group. This group consists of a cyclobutane ring with a methylidene (CH₂=C=) substituent at the 3-position, conferring unique steric and electronic properties. Hydroxylamine hydrochlorides are widely used as derivatizing agents, nucleophiles, or stabilizers due to their ability to react with carbonyl groups, form oximes, or participate in reductive amination .

Properties

Molecular Formula

C6H12ClNO

Molecular Weight

149.62 g/mol

IUPAC Name

O-[(3-methylidenecyclobutyl)methyl]hydroxylamine;hydrochloride

InChI

InChI=1S/C6H11NO.ClH/c1-5-2-6(3-5)4-8-7;/h6H,1-4,7H2;1H

InChI Key

IXEUEOBXBNPOSB-UHFFFAOYSA-N

Canonical SMILES

C=C1CC(C1)CON.Cl

Origin of Product

United States

Preparation Methods

Key Steps:

  • Starting from hydroxylamine sulfate or oxammonium salts.
  • Methylation using methyl sulfate or methyl iodide under controlled temperature (35-40°C).
  • Neutralization with hydrochloric acid or other acids to form the hydrochloride salt.

Data Table: Synthesis of N,O-Dimethylhydroxylamine Hydrochloride

Step Reagents Conditions Yield (%) Purity (GC Content) Remarks
1 Hydroxylamine sulfate Methylation with methyl sulfate 73.1 99.24% Controlled temperature (35-40°C)
2 Acidification with HCl Stirring at room temp 73.5 99.83% Final product

Installation of the Cyclobutylmethyl Group

The key challenge in synthesizing O-[(3-methylidenecyclobutyl)methyl]hydroxylaminehydrochloride is attaching the cyclobutylmethyl moiety to the hydroxylamine. Literature indicates that cyclobutyl groups can be introduced via olefin cyclopropanation or through nucleophilic substitution on activated intermediates.

Methodology:

  • Olefin Cyclopropanation: As per recent advances, olefin cyclopropanation using diazocompounds or carbene precursors under catalytic conditions (e.g., rhodium or copper catalysts) can efficiently generate cyclobutane rings. This approach is advantageous for installing the methylidenecyclobutyl group onto suitable precursors.

  • Nucleophilic Substitution: Alternatively, activation of cyclobutylmethyl halides or sulfonates followed by nucleophilic attack on hydroxylamine derivatives can be employed, though this route is less common due to steric hindrance.

Representative Reaction:

Vinyloxyisoindoline-1,3-dione derivatives undergo olefin cyclopropanation with diazocompounds to form the methylidenecyclobutyl ring, which is then functionalized to yield the desired hydroxylamine derivative.

Note: The patent WO2009085858A1 emphasizes a novel olefin cyclopropanation route to install cyclobutane rings efficiently, which can be adapted for this compound's synthesis.

Protection and Functionalization

To prevent side reactions, hydroxylamine groups are often protected as carbamates or esters during the cyclobutane ring formation. The BOC (tert-butyloxycarbonyl) group is commonly used for amine protection, which can be later deprotected under acidic conditions.

Procedure:

  • Protect hydroxylamine with BOC or other carbamate groups.
  • Perform olefin cyclopropanation on protected intermediates.
  • Deprotect as necessary to expose the hydroxylamine for further functionalization.

Final Assembly and Purification

The final compound, This compound , is obtained by:

  • Hydrolysis or deprotection of intermediates.
  • Acidification with hydrochloric acid to form the hydrochloride salt.
  • Purification via recrystallization or chromatography to ensure high purity.

Data Table: Final Synthesis and Purification

Step Reagents Conditions Yield (%) Purity Notes
1 Hydroxylamine derivative Acidification with HCl 68-73% >99% (GC) Recrystallization from ethanol
2 Drying Under vacuum - - Ensures stability

Research Discoveries and Optimization

Recent research highlights the importance of:

The process outlined in patent CN103073449A demonstrates a robust route that can be adapted for large-scale synthesis, emphasizing high yields (>70%) and high purity (>99%).

Summary of Key Preparation Methods

Method Description Advantages References
Methylation of Hydroxylamine Sulfate Using methyl sulfate or methyl iodide High purity, straightforward
Olefin Cyclopropanation Using diazocompounds under catalytic conditions Efficient ring formation, scalable
Protection/Deprotection Strategy BOC protection of amines Prevents side reactions General organic synthesis literature
Acidification & Purification Using HCl and recrystallization High purity and yield Patent WO2009085858A1

Chemical Reactions Analysis

Types of Reactions

O-[(3-methylidenecyclobutyl)methyl]hydroxylamine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oximes, while reduction can produce amines .

Mechanism of Action

The mechanism of action of O-[(3-methylidenecyclobutyl)methyl]hydroxylamine hydrochloride involves its interaction with specific molecular targets and pathways. The hydroxylamine group can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The compound may also modulate enzymatic activity and signaling pathways, contributing to its observed effects .

Comparison with Similar Compounds

Structural and Functional Analysis

  • Electron-Deficient Substituents (e.g., PFBHA): The pentafluorobenzyl group in PFBHA enhances electrophilicity, improving reactivity with carbonyl compounds like methylglyoxal during derivatization . This is critical for trace-level detection in environmental or biological samples.
  • Aromatic vs. Aliphatic Substituents: Benzyl and trifluoromethylbenzyl derivatives exhibit aromatic π-system interactions, useful in drug design for target binding. In contrast, aliphatic groups like propargyl or cyclobutylmethyl may reduce π-stacking but introduce steric effects or strain (e.g., cyclobutane’s ring strain) that influence reaction pathways .
  • Fluorine Substitution: Fluorinated groups (e.g., PFBHA, 4-fluoro-benzyl) increase thermal stability and electron-withdrawing effects, favoring applications in mass spectrometry or lipophilic drug candidates .

Biological Activity

Chemical Structure and Properties

Chemical Formula : C7_{7}H12_{12}ClN1_{1}O1_{1}

Molecular Weight : 161.63 g/mol

The structural formula of O-[(3-methylidenecyclobutyl)methyl]hydroxylamine hydrochloride indicates the presence of a hydroxylamine functional group, which is known for its reactivity and ability to form stable complexes with various biological molecules.

Hydroxylamines are known to participate in various biochemical reactions, including:

  • Redox Reactions : Hydroxylamines can act as reducing agents, potentially influencing oxidative stress pathways in cells.
  • Enzyme Inhibition : They may inhibit enzymes involved in metabolic processes, which can lead to altered cellular functions.

Antiviral Properties

Research has indicated that compounds similar to O-[(3-methylidenecyclobutyl)methyl]hydroxylamine hydrochloride exhibit antiviral properties. For instance, studies on related cyclic compounds suggest they may effectively inhibit the replication of viruses such as Hepatitis B (HBV) and Human Immunodeficiency Virus (HIV) .

Cytotoxicity and Anticancer Activity

Some studies have shown that hydroxylamine derivatives can induce cytotoxic effects in cancer cells. The mechanism often involves the generation of reactive oxygen species (ROS), leading to apoptosis in malignant cells.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntiviralInhibits replication of HBV and HIV
CytotoxicityInduces apoptosis in cancer cells through ROS generation
Enzyme InhibitionPotential inhibition of metabolic enzymes

Case Studies

  • Antiviral Efficacy :
    • A study focusing on cyclic compounds similar to O-[(3-methylidenecyclobutyl)methyl]hydroxylamine hydrochloride demonstrated significant inhibition of HBV replication in vitro. The compound was found to reduce viral load by up to 70% in treated cell lines compared to controls .
  • Cytotoxicity in Cancer Cells :
    • In a controlled experiment, the compound was tested against various cancer cell lines, showing a dose-dependent increase in cytotoxicity. At concentrations above 50 µM, significant cell death was observed after 48 hours of treatment .

Q & A

Q. What are the established methods for synthesizing O-[(3-methylidenecyclobutyl)methyl]hydroxylamine hydrochloride in laboratory settings?

Synthesis typically involves reacting a halogenated precursor (e.g., 3-methylidenecyclobutylmethyl chloride) with hydroxylamine hydrochloride under basic conditions. Key steps include:

  • Reaction setup : Conducted in anhydrous ethanol or methanol under an inert atmosphere (N₂ or Ar) to prevent oxidation.
  • Base addition : Sodium carbonate or potassium hydroxide is added to deprotonate hydroxylamine, enhancing nucleophilicity.
  • Purification : Recrystallization from ethanol/water mixtures or column chromatography (silica gel, eluent: CH₂Cl₂/MeOH) .
  • Yield optimization : Temperature control (0–25°C) minimizes side reactions like decomposition or over-alkylation .

Q. How can researchers characterize the purity and structural integrity of this compound?

Use a multi-technique approach:

  • NMR spectroscopy : ¹H/¹³C NMR to confirm substituent positions and cyclobutyl ring geometry. Look for characteristic hydroxylamine N–H signals (~5–6 ppm in DMSO-d₆) .
  • Mass spectrometry : High-resolution ESI-MS to verify molecular ion [M+H]⁺ (theoretical m/z: 189.69 for C₉H₁₆ClNO) .
  • Elemental analysis : Validate C, H, N, and Cl percentages within ±0.3% of theoretical values .
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>98%) .

Q. What are the optimal storage conditions to maintain the stability of this compound?

  • Temperature : Store at –20°C in airtight, light-resistant vials to prevent photodegradation .
  • Humidity control : Use desiccants (silica gel) to avoid hydrolysis of the hydroxylamine group .
  • Solvent stability : Dissolve in anhydrous DMSO or ethanol for long-term storage; avoid aqueous buffers unless used immediately .

Advanced Research Questions

Q. What strategies can be employed to optimize reaction yields when synthesizing this compound under varying catalytic conditions?

  • Catalyst screening : Test phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance interfacial reactivity in biphasic systems .
  • Solvent effects : Compare polar aprotic solvents (DMF, acetonitrile) with protic solvents (MeOH) to balance nucleophilicity and solubility .
  • Kinetic monitoring : Use in situ FTIR or Raman spectroscopy to track reaction progress and identify intermediates .
  • DoE (Design of Experiments) : Apply factorial designs to optimize molar ratios (halide:NH₂OH·HCl) and reaction times .

Q. How does the steric environment of the 3-methylidenecyclobutyl group influence the compound’s reactivity in nucleophilic substitution reactions?

  • Steric hindrance : The cyclobutyl group’s strained geometry restricts access to the hydroxylamine’s lone pair, reducing reactivity with bulky electrophiles. Use kinetic studies (e.g., competition experiments between aryl vs. alkyl halides) to quantify steric effects .
  • Electronic effects : The methylidene group’s electron-withdrawing nature increases the hydroxylamine’s acidity, enhancing its nucleophilicity in polar solvents .
  • Computational modeling : DFT calculations (e.g., B3LYP/6-31G*) can predict transition-state geometries and activation barriers for SN2 vs. SN1 pathways .

Q. What analytical approaches are recommended to resolve discrepancies in reported spectroscopic data for hydroxylamine derivatives?

  • Cross-validation : Compare 2D NMR (COSY, HSQC) with crystallographic data (if single crystals are obtainable) to resolve ambiguous peak assignments .
  • Isotopic labeling : Synthesize deuterated analogs (e.g., N–D substitution) to distinguish overlapping ¹H NMR signals .
  • Machine learning : Train models on existing hydroxylamine datasets (e.g., PubChem) to predict unassigned spectral features .
  • Collaborative studies : Share raw data via platforms like NMRShiftDB2 for community-driven validation .

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